4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17-3-1-2-12-19(17)14-6-4-13(5-7-14)18-26(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,18H,1-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRCCNQGMOBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Scientific Research Applications
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug discovery and development.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties and potential use in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features, physical properties, and synthesis data of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives:
Key Observations:
- Biological Relevance: Piperidinone-containing compounds (e.g., the target compound) are common in drug design due to their ability to mimic peptide bonds or act as hinge-binders in kinase inhibitors.
Physical and Spectral Properties
- Melting Points : The trifluoromethyl derivative exhibits a sharp melting point (150.5–151°C), indicative of high crystallinity, while branched or alkenyl-substituted analogs (e.g., ) are reported as oils, suggesting lower melting points.
- HRMS: Precision mass spectrometry (e.g., m/z 518.9878 for a triazolyl-sulfonamide ) confirms molecular formulas of complex derivatives.
Biological Activity
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides an overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : Not specifically listed but related to the broader class of sulfonamides.
This compound features a nitro group and a sulfonamide moiety, which are crucial for its biological activity.
Anti-inflammatory Properties
Research indicates that sulfonamide derivatives, including 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, exhibit significant anti-inflammatory effects. A study highlighted the effectiveness of similar compounds in reducing inflammatory markers in various models of inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits antiproliferative activity against several cancer cell lines. For instance, a related study found that substituted phenyl benzenesulfonamides showed nanomolar-level activity against various cancer cell lines, leading to cell cycle arrest in the G2/M phase . This suggests that 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide may disrupt microtubule dynamics, similar to known chemotherapeutic agents.
Case Study 1: In Vitro Antitumor Activity
In a controlled laboratory setting, 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide was tested against HT-1080 fibrosarcoma cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. The compound was noted for its ability to induce apoptosis through the activation of caspases .
Case Study 2: Anti-inflammatory Efficacy
Another study evaluated the compound's ability to reduce edema in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
